molecular formula C14H21BClNO2 B6330465 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride CAS No. 2096334-46-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride

Cat. No.: B6330465
CAS No.: 2096334-46-0
M. Wt: 281.59 g/mol
InChI Key: FTRRYGMRLGGOGZ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is a chemical compound that features a boron-containing dioxaborolane ring attached to an indoline moiety

Biochemical Analysis

Biochemical Properties

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is known to participate in borylation reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions suggest that the compound may interact with enzymes and proteins involved in these processes, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in borylation and hydroboration reactions It may bind to enzymes or other biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to participate in borylation and hydroboration reactions , which suggests it may interact with enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride typically involves the borylation of indoline derivatives. One common method includes the reaction of indoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Functionalized indoline derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is unique due to its indoline core, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where indoline derivatives are desired, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRYGMRLGGOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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